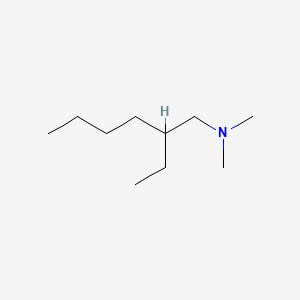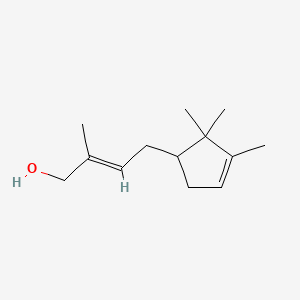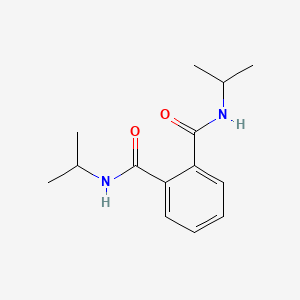
N,N'-Diisopropylphthalamide
Overview
Description
N,N’-Diisopropylphthalamide: is an organic compound with the molecular formula C14H20N2O2 . It is a derivative of phthalamide, where the amide groups are substituted with isopropyl groups. This compound is known for its applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Diisopropylphthalamide can be synthesized through the reaction of phthalic anhydride with isopropylamine. The reaction typically involves heating phthalic anhydride with an excess of isopropylamine in a solvent such as toluene. The reaction mixture is then refluxed, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of N,N’-Diisopropylphthalamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation and crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: N,N’-Diisopropylphthalamide undergoes various chemical reactions, including:
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield phthalic acid and isopropylamine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isopropyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide as reagents.
Substitution Reactions: Common reagents include alkyl halides and other nucleophiles.
Major Products:
Hydrolysis: Produces phthalic acid and isopropylamine.
Substitution Reactions: Yields substituted phthalamides depending on the nucleophile used.
Scientific Research Applications
N,N’-Diisopropylphthalamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Material Science: Employed in the development of new materials with specific properties.
Pharmaceuticals: Investigated for potential use in drug development due to its structural properties.
Mechanism of Action
The mechanism of action of N,N’-Diisopropylphthalamide involves its ability to act as a nucleophile in various chemical reactions. The isopropyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine with similar steric properties but different reactivity.
N,N-Diisopropylcarbodiimide: Used in peptide synthesis and has similar steric hindrance.
Uniqueness: N,N’-Diisopropylphthalamide is unique due to its dual amide functionality and the presence of isopropyl groups, which provide a balance of reactivity and steric hindrance. This makes it a valuable compound in various synthetic and industrial applications.
Properties
IUPAC Name |
1-N,2-N-di(propan-2-yl)benzene-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-9(2)15-13(17)11-7-5-6-8-12(11)14(18)16-10(3)4/h5-10H,1-4H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYLYWSIWFBBLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1C(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357489 | |
| Record name | N,N'-Diisopropylphthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38228-97-6 | |
| Record name | N,N'-Diisopropylphthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


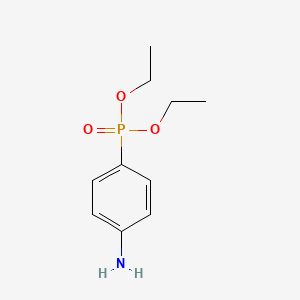
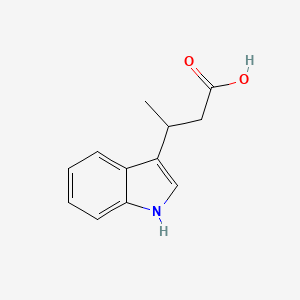
![n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide](/img/structure/B1595205.png)
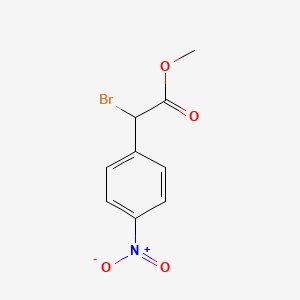
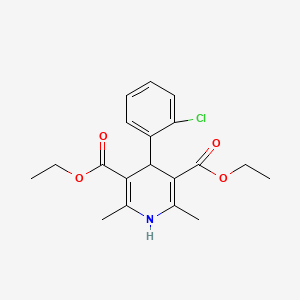

![2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1595210.png)
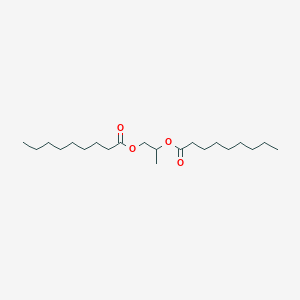
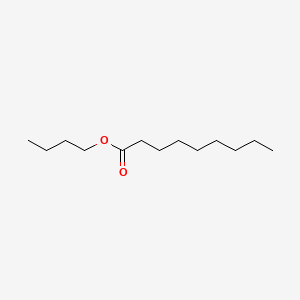
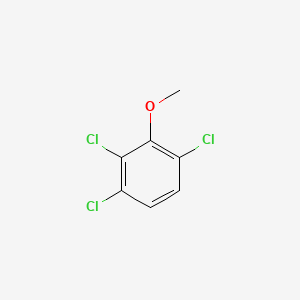
![2-Chloro-N-(5-chlorobenzo[d]oxazol-2-yl)acetamide](/img/structure/B1595221.png)

